Coumarin175

Description

General Overview and Significance in Contemporary Research

Coumarin (B35378) and its derivatives are a significant class of organic compounds characterized by a benzopyrone scaffold. nih.govresearchgate.netorientjchem.org This core structure, consisting of a fused benzene (B151609) and α-pyrone ring, provides a platform for extensive chemical modification, leading to a wide array of derivatives with diverse properties. nih.govmdpi.comresearchgate.net In contemporary chemical research, coumarin derivatives are highly valued for their applications in various fields, including medicinal chemistry, materials science, and as fluorescent probes. acs.orgresearchgate.net Their unique photophysical properties, such as high fluorescence quantum yields and sensitivity to their microenvironment, make them particularly useful in the development of sensors and imaging agents. nih.govchim.it The versatility of the coumarin scaffold allows for the synthesis of molecules with tailored electronic and biological characteristics, driving their continued exploration in the development of novel functional materials and therapeutic agents. mdpi.comresearchgate.netfrontiersin.org

Historical Context of Coumarin Derivatives in Chemical Sciences

The study of coumarins dates back to 1820, when the parent compound, coumarin, was first isolated from tonka beans (Dipteryx odorata) by Vogel. nih.govresearchgate.netnih.gov Initially mistaken for benzoic acid, its true nature was later clarified by French pharmacist Guibourt. wikipedia.org The first successful synthesis of coumarin was achieved by William Henry Perkin in 1868, a landmark achievement that opened the door for the preparation of a wide range of derivatives. wikipedia.org Historically, coumarin derivatives have played a crucial role in the development of various commercial products, including fragrances and pharmaceuticals. researchgate.netiarc.fr The discovery of the anticoagulant properties of dicoumarol, a naturally occurring coumarin derivative, was a pivotal moment that spurred significant research into the medicinal applications of this class of compounds. researchgate.netwikipedia.orgtandfonline.com Over the decades, numerous synthetic methodologies have been developed, such as the Pechmann condensation, Knoevenagel condensation, and Perkin reaction, enabling the creation of a vast library of coumarin derivatives with diverse functionalities. orientjchem.orgnih.govwikipedia.org

Scope of the Academic Investigation on Coumarin 175 and Related Scaffolds

This article focuses specifically on the chemical compound Coumarin 175 . The investigation will delve into its fundamental chemical and physical properties, including its molecular structure and spectroscopic data. A significant portion of the analysis will be dedicated to the synthetic routes employed for its preparation, providing a detailed look at the reaction mechanisms and conditions. Furthermore, the photophysical properties of Coumarin 175, such as its absorption and emission characteristics, will be examined in detail. The application of Coumarin 175 as a fluorescent dye and its utility in various research contexts will also be explored. This investigation is strictly limited to the scientific and technical aspects of Coumarin 175 and its related chemical scaffolds, excluding any discussion of dosage, administration, or safety profiles.

Chemical and Physical Properties of Coumarin 175

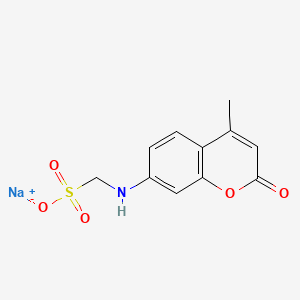

| Property | Value |

| CAS Number | 29197-94-2 |

| Molecular Formula | C₁₁H₁₀NNaO₅S |

| Molecular Weight | 291.26 g/mol |

| IUPAC Name | sodium;[(4-methyl-2-oxochromen-7-yl)amino]methanesulfonate |

| Appearance | Light yellow crystalline powder |

| Water Solubility | Slightly soluble |

| Topological Polar Surface Area | 104 Ų |

| InChI Key | CMIXPEKWARLEBM-UHFFFAOYSA-M |

This table is generated based on data from multiple sources. nih.govalfa-chemistry.comchembk.com

Synthesis of Coumarin Derivatives

The synthesis of coumarin derivatives can be achieved through various established chemical reactions. Some of the most prominent methods include:

Pechmann Condensation: This method involves the reaction of a phenol (B47542) with a β-keto ester in the presence of an acid catalyst. nih.govwikipedia.org

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, often catalyzed by a weak base. orientjchem.orgnih.govvjas.vn

Perkin Reaction: This reaction synthesizes α,β-unsaturated aromatic acids and involves the condensation of an aromatic aldehyde and an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.org

Wittig Reaction: This reaction involves the use of a phosphorus ylide to convert a ketone or aldehyde to an alkene. nih.gov

Suzuki Cross-Coupling Reaction: This palladium-catalyzed reaction is used to create carbon-carbon bonds and has been employed in the synthesis of aryl-substituted coumarins. nih.govacs.org

A patented method for synthesizing coumarin compounds, including derivatives like Coumarin 175, involves the condensation of substituted phenols and cinnamic acid derivatives catalyzed by an ionic liquid. Another approach involves a multi-step synthesis starting with the transesterification of 7-hydroxy-4-methylcoumarin followed by a Fries rearrangement.

Photophysical Properties and Applications

Coumarin derivatives are well-regarded for their significant photophysical properties, which are central to their application in various advanced research areas. acs.orgnih.gov These properties include:

Fluorescence: Many coumarin derivatives exhibit strong fluorescence with high quantum yields. nih.govchim.it

Large Stokes Shifts: They often display a significant difference between the wavelengths of maximum absorption and emission, which is advantageous in fluorescence-based detection methods. nih.govacs.org

Solvatochromism: The absorption and emission spectra of coumarin derivatives can be sensitive to the polarity of the solvent, a property known as solvatochromism. chim.it

Intramolecular Charge Transfer (ICT): The presence of electron-donating and electron-withdrawing groups can lead to intramolecular charge transfer upon excitation, influencing the photophysical behavior. nih.govchim.itnih.gov

Excited-State Intramolecular Proton Transfer (ESIPT): Certain structural arrangements can facilitate the transfer of a proton in the excited state, leading to dual emission and large Stokes shifts. acs.orgresearchgate.netrsc.orgnih.gov

Due to these properties, Coumarin 175 is primarily utilized as a fluorescent dye. Its applications in chemical research include:

Fluorescent Probes: It is used in biological and chemical assays to visualize and study various processes.

Dye Lasers: The strong fluorescence and photostability of some coumarin derivatives make them suitable as gain media in dye lasers.

Analytical Chemistry: It is employed in spectroscopic techniques for the detection and quantification of molecules.

Properties

CAS No. |

29197-94-2 |

|---|---|

Molecular Formula |

C11H11NNaO5S |

Molecular Weight |

292.27 g/mol |

IUPAC Name |

sodium;[(4-methyl-2-oxochromen-7-yl)amino]methanesulfonate |

InChI |

InChI=1S/C11H11NO5S.Na/c1-7-4-11(13)17-10-5-8(2-3-9(7)10)12-6-18(14,15)16;/h2-5,12H,6H2,1H3,(H,14,15,16); |

InChI Key |

JDPDVEXONMDODL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NCS(=O)(=O)[O-].[Na+] |

Other CAS No. |

29197-94-2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Derivatization Strategies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Coumarin (B35378) Conjugation

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a cornerstone of "click" chemistry, valued for its high efficiency and selectivity in creating 1,2,3-triazole linkages. nih.govbham.ac.uk This methodology has been effectively applied to coumarin chemistry, allowing for the conjugation of coumarin scaffolds with other molecular entities. scielo.org.mx The process is particularly useful for creating fluorescent probes, where the coumarin acts as a fluorophore, and for developing new bioactive compounds. nih.govunits.it

A typical procedure involves converting 7-hydroxy-4-methylcoumarin (Coumarin 175) into an alkyne-containing intermediate. scielo.org.mx This is achieved by treating Coumarin 175 with propargyl bromide in the presence of a base like potassium carbonate to yield an O-propargylated product. scielo.org.mx This alkyne intermediate is then reacted with various organic azides in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent like sodium ascorbate, to form the desired coumarin-triazole conjugate. nih.govscielo.org.mxnih.gov

Microwave-Assisted Synthesis Protocols

To improve reaction efficiency and reduce reaction times, microwave-assisted synthesis has been adopted for the CuAAC of coumarin derivatives. scielo.org.mx Conventional heating methods for these reactions can require long durations, often between 18 to 24 hours, which can lead to the formation of side products. scielo.org.mx In contrast, microwave irradiation can significantly accelerate the cycloaddition. scielo.org.mxunits.it For the synthesis of coumarin derivatives linked to 1,2,3-triazoles, subjecting the O-propargylated coumarin intermediate and an azide (B81097) to microwave irradiation at 90 °C can lead to the desired product with high efficiency and fewer side products in a much shorter time frame. scielo.org.mx This approach is noted for being less time-consuming and highly efficient. scielo.org.mx

Exploration of Aliphatic, Acyclic, and Cyclic Azides in Cycloaddition Reactions

While many CuAAC applications involving coumarins have utilized aromatic azides, recent research has expanded to include a wider variety of azide types. scielo.org.mx The scope of the reaction has been successfully extended to aliphatic, acyclic, and cyclic azides. scielo.org.mx This diversification is challenging because aliphatic azides are often less reactive and more stable in reaction media, potentially requiring longer reaction times for complete conversion. scielo.org.mx Despite these challenges, the use of microwave-assisted protocols has facilitated the successful conjugation of these diverse azides with the coumarin core, enabling the synthesis of a broad array of functionalized compounds. scielo.org.mx

Table 1: Microwave-Assisted CuAAC for Coumarin-Triazole Synthesis

| Starting Material | Reagents | Conditions | Outcome | Source |

|---|---|---|---|---|

| 7-hydroxy-4-methyl coumarin (Coumarin 175) | 1. Propargyl bromide, K₂CO₃ | N/A | O-propargylated alkyne intermediate | scielo.org.mx |

Contemporary Approaches to Coumarin Core Functionalization

Modern synthetic strategies for functionalizing the coumarin core focus on efficiency, atom economy, and green chemistry principles. These include photocatalytic methods, the use of ionic liquids, and an emphasis on catalyst recycling.

Photocatalytic One-Pot Synthesis

Photocatalysis under visible light is an emerging sustainable and efficient method for producing coumarin derivatives. researchgate.net This approach often allows reactions to proceed under mild, room-temperature conditions, eliminating the need for harsh reagents. researchgate.net

One notable one-pot method allows for the synthesis of 3-alkyl coumarins from simple salicylaldehydes. researchgate.netnih.gov The process involves an initial Wittig reaction to form the coumarin ring, which then undergoes an in-situ alkylation. nih.gov This reaction can be catalyzed by an iridium-based photocatalyst, such as Ir(ppy)₃, and irradiated with blue LEDs at room temperature. nih.gov While this method builds the functionalized coumarin core rather than modifying a pre-existing Coumarin 175, it exemplifies a modern strategy for accessing functionalized coumarins with high tolerance for various functional groups.

Ionic Liquid-Catalyzed Condensation

Ionic liquids (ILs) are increasingly used as environmentally benign catalysts and solvents in organic synthesis due to their unique properties, such as low volatility and high thermal stability. primescholars.com They have proven effective in catalyzing condensation reactions for coumarin synthesis, such as the Pechmann, Knoevenagel, and Claisen reactions. nih.govderpharmachemica.comscispace.com

A patented method describes the synthesis of coumarin derivatives, including Coumarin 175, through the condensation of a substituted phenol (B47542) with a cinnamic acid derivative, catalyzed by a 1-methyl-3-butylsulfonate ionic liquid. The reaction is heated to 120°C for 3 hours, achieving yields of 77–83%. Similarly, Brønsted acidic ionic liquids have been employed to catalyze the Pechmann condensation of phenols and β-ketoesters under solvent-free conditions, producing coumarins in high yields with short reaction times. oiccpress.com The use of ILs can play a dual role as both solvent and catalyst. ajol.info

Green Chemistry Approaches and Catalyst Recycling Strategies

Green chemistry principles are central to many modern coumarin synthesis methods, emphasizing the reduction of hazardous waste and the use of recyclable catalysts. ajol.info

Catalyst Recycling: A significant advantage of using ionic liquids is the ease of catalyst recovery and reuse. primescholars.com After a reaction, the product can be separated, and the ionic liquid can be recovered from the aqueous phase and reused for subsequent reactions with only a modest loss in activity. nih.govajol.info Cation exchange resins also serve as effective and recyclable catalysts for the von Pechmann reaction. acs.org

Green Catalysts and Solvents: Beyond ionic liquids, other eco-friendly catalysts have been developed. Fly ash, a byproduct from thermal power stations, has been successfully used as a catalyst for the Pechmann condensation to synthesize Coumarin 175 under solvent-free microwave irradiation. derpharmachemica.com This method is noted for being economical and clean. derpharmachemica.com Water is also utilized as a green solvent, with some procedures using Brønsted acid ionic liquids in water to facilitate the reaction. ajol.info

Solvent-Free Conditions: Many green protocols for coumarin synthesis are performed under solvent-free conditions, which avoids the use of expensive and hazardous organic solvents and simplifies the reaction workup. primescholars.comderpharmachemica.com

Table 2: Comparison of Contemporary Synthesis Methods for Coumarin Derivatives

| Method | Catalyst | Key Conditions | Yield (%) | Advantages | Source |

|---|---|---|---|---|---|

| Photocatalytic One-Pot Synthesis | Ir(ppy)₃ | Blue LEDs, Room Temp. | Moderate | Mild conditions, broad substrate scope | nih.gov |

| Ionic Liquid-Catalyzed Condensation | 1-methyl-3-butylsulfonate | 120°C, 3h | 77-83 | Eco-friendly, catalyst recyclable |

| Fly Ash-Catalyzed Condensation | Fly ash | Microwave (300W), Solvent-free | 98 | Green, economical, avoids organic solvents | derpharmachemica.com |

Solvent-Free Condensation Reactions (Pechmann and Knoevenagel)

Solvent-free synthesis methodologies represent a significant advancement in green chemistry, offering benefits such as waste minimization, operational simplicity, and often, more straightforward product purification. For the synthesis of coumarin scaffolds, the Pechmann and Knoevenagel condensations are cornerstone reactions that have been successfully adapted to solvent-free conditions.

The Pechmann condensation is a widely utilized method for synthesizing coumarins from phenols and β-ketoesters in the presence of an acid catalyst. chemmethod.comacs.org Recent advancements have demonstrated the efficacy of this reaction under solvent-free conditions, often enhanced by techniques like microwave irradiation or mechanical ball milling. mdpi.comamazonaws.comcem.com For instance, the synthesis of 7-amino-4-methylcoumarin (B1665955), the core of Coumarin 175, can be achieved with high efficiency by reacting m-aminophenol with ethyl acetoacetate (B1235776) using a catalyst like indium(III) chloride (InCl₃) in a high-speed ball mill. mdpi.com This mechanochemical approach is rapid, environmentally friendly, and proceeds at room temperature. mdpi.com Other solid acid catalysts, including KHSO₄, Amberlyst-15, and zirconia-based materials, have also proven effective in promoting solvent-free Pechmann condensations. alfa-chemistry.comresearchgate.netresearchgate.net

The Knoevenagel condensation provides another versatile route to coumarins, typically involving the reaction of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, catalyzed by a base like piperidine. nih.gov This reaction has also been adapted to solvent-free conditions, frequently accelerated by microwave energy. cem.com This method allows for the rapid synthesis of various coumarin derivatives from simple precursors. vjas.vn The use of ionic liquids as both catalyst and reaction medium, or solid catalysts like selenium-promoted zirconia, further expands the scope of green, solvent-free Knoevenagel condensations for preparing coumarin structures. researchgate.netjocpr.com

| Starting Phenol | Product | Catalyst | Time (min) | Yield (%) |

|---|---|---|---|---|

| m-Aminophenol | 7-Amino-4-methylcoumarin | InCl₃ | 10 | 92 |

| Resorcinol | 7-Hydroxy-4-methylcoumarin | InCl₃ | 5 | 95 |

| m-Methoxyphenol | 7-Methoxy-4-methylcoumarin | InCl₃ | 20 | 80 |

Strategic Substituent Introduction for Tailored Functionality

The functional properties of coumarins are highly dependent on the nature and position of substituents on the benzopyrone ring. Strategic derivatization at the C-3, C-4, and C-7 positions is crucial for tuning the molecule's photophysical and biological characteristics. nih.gov

Functionalization at C-3, C-4, and C-7 Positions

C-7 Position : The C-7 position is critical for modulating the fluorescence properties of coumarins. Introducing an electron-donating group, such as an amino or hydroxyl group, at this position is a common strategy to produce strong fluorescence. acs.org The 7-amino group is a particularly versatile handle for further modification. It can be alkylated or acylated to attach various functional moieties or linker groups. nih.gov For instance, 7-amino-4-(trifluoromethyl)coumarin (B1665040) is widely used as a fluorogenic reporter; its amino group can be linked to substrates to create probes for enzyme assays. thermofisher.inmedchemexpress.com Modern synthetic methods, such as the Buchwald-Hartwig cross-coupling or the Smiles rearrangement, provide efficient, transition-metal-free routes to synthesize N-substituted 7-aminocoumarins from the more readily available 7-hydroxycoumarins. nih.govnih.gov

C-4 Position : The substituent at the C-4 position significantly influences the coumarin's properties. In the Pechmann condensation, the C-4 substituent is determined by the choice of the β-ketoester. For example, using ethyl 4,4,4-trifluoroacetoacetate in a reaction with 3-aminophenol (B1664112) yields 7-amino-4-(trifluoromethyl)coumarin. thermofisher.in This trifluoromethyl group is known to enhance the photostability and quantum yield of the fluorophore. ossila.com Further functionalization at the C-4 position of an existing coumarin ring can be achieved through methods like C-H alkenylation. nih.gov

C-3 Position : The C-3 position is another key site for modification. Coumarin-3-carboxylic acids serve as important intermediates for a variety of C-3 functionalizations through decarboxylative reactions. ias.ac.in This allows for the introduction of aryl, alkyl, and other groups. ias.ac.in Direct C-H functionalization, often catalyzed by transition metals like palladium or ruthenium, has also emerged as a powerful tool for introducing substituents at the C-3 position with high regioselectivity. nih.gov

Integration of Amino Acids and Peptides into Coumarin Scaffolds

The conjugation of amino acids and peptides to a coumarin scaffold is a widely employed strategy, particularly for the development of fluorogenic substrates for detecting protease activity. medchemexpress.com The highly fluorescent nature of 7-aminocoumarin (B16596) derivatives is typically quenched when the amino group is part of an amide bond. Upon enzymatic cleavage of the amide bond by a specific peptidase, the free 7-aminocoumarin is released, resulting in a strong fluorescent signal. medchemexpress.com

7-Amino-4-(trifluoromethyl)coumarin (AFC) is a common fluorophore used for this purpose. medchemexpress.com Peptides can be coupled to the 7-amino group of AFC to create specific substrates for enzymes like caspases, which are key mediators of apoptosis. medchemexpress.com For example, the peptide sequence Asp-Glu-Val-Asp (DEVD) is attached to AFC to create Ac-DEVD-AFC, a substrate used to measure the activity of caspase-3. medchemexpress.com Similarly, coumarin-3-carboxylic acid can be coupled with various amino acid esters using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) to generate a range of coumarin-amino acid conjugates. mdpi.com

| Coumarin Scaffold | Conjugated Moiety | Target Enzyme Class | Reference |

|---|---|---|---|

| 7-Amino-4-(trifluoromethyl)coumarin (AFC) | N-acetyl-Asp-Glu-Val-Asp (Ac-DEVD) | Caspases | medchemexpress.com |

| 7-Amino-4-(trifluoromethyl)coumarin (AFC) | γ-Glutamyl | γ-Glutamyltranspeptidase | medchemexpress.com |

| Coumarin-3-carboxylic acid | Glycine methyl ester | General Conjugate | mdpi.com |

| 7-Aminocoumarin-4-acetic acid (ACA) | Dipeptides | Dipeptidyl peptidases | acs.org |

Sonogashira Coupling for Extended Conjugated Systems

The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org In coumarin chemistry, this reaction is employed to extend the π-conjugated system of the molecule, which can significantly alter its photophysical properties, often leading to red-shifted absorption and emission spectra. thermofisher.in

The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org To apply this to a coumarin scaffold, a halogen atom (typically iodine or bromine) is first installed at a desired position on the coumarin ring (e.g., C-3, C-4, or C-7). This halo-coumarin is then reacted with a terminal alkyne, such as a substituted phenylacetylene, under Sonogashira conditions. This methodology provides a direct route to phenylethynyl-substituted coumarins, which are valuable as fluorescent dyes and materials for electronic applications. thermofisher.in While traditional methods require copper, copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. rsc.org

Advanced Spectroscopic Characterization Techniques

High-Resolution Structural Elucidation

High-resolution techniques are employed to confirm the precise molecular structure of Coumarin (B35378) 175, ensuring that the synthesized compound has the correct atomic connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Coumarin 175, which is based on the 7-amino-4-methylcoumarin (B1665955) scaffold, both ¹H-NMR and ¹³C-NMR provide critical data for confirming its identity. researchgate.netjmchemsci.com

In ¹H-NMR spectroscopy, the chemical shifts of protons provide information about their local electronic environment. For the 7-amino-4-methylcoumarin core, characteristic signals are expected in the aromatic region (for protons on the benzene (B151609) ring), a singlet for the vinyl proton at the C3 position, and a singlet for the methyl group at the C4 position. jmchemsci.comchemmethod.comchemicalbook.com The protons of the sulfomethyl group [(SO₂CH₂)Na] in Coumarin 175 would also present a distinct signal.

¹³C-NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. jmchemsci.comscribd.com Key signals include the carbonyl carbon of the lactone ring, carbons of the aromatic ring, and the methyl carbon. jmchemsci.comscirp.orgacs.org The specific substitution pattern of Coumarin 175 influences these shifts, allowing for unambiguous structural confirmation. arkat-usa.org Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict NMR shifts, which are then compared with experimental data for validation. arkat-usa.org

Table 1: Representative ¹H-NMR and ¹³C-NMR Spectral Data for the 7-Amino-4-Methylcoumarin Core

| Atom | ¹H-NMR Chemical Shift (ppm) | ¹³C-NMR Chemical Shift (ppm) |

| C2 (C=O) | - | ~162.2 |

| C3 (CH) | ~6.0-6.4 | ~115.8 |

| C4 (C-CH₃) | - | ~153.0 |

| C4a | - | ~127.5 |

| C5 (CH) | ~7.4 | ~125.1 |

| C6 (CH) | ~6.6 | ~129.0 |

| C7 (C-N) | - | ~151.8 |

| C8 (CH) | ~6.6 | ~130.1 |

| C8a | - | ~132.6 |

| CH₃ | ~2.3-2.4 | ~28.3 |

| NH₂ | ~4.1 | - |

| Note: Data are representative values for the 7-amino-4-methylcoumarin core structure and may vary based on solvent and experimental conditions. Specific data for Coumarin 175's sulfomethyl group is not detailed in the general literature. Sources: jmchemsci.comchemicalbook.com |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For Coumarin 175, various MS techniques are employed for comprehensive characterization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The parent compound of Coumarin 175, 7-amino-4-methylcoumarin, has a molecular formula of C₁₀H₉NO₂ and an exact mass of approximately 175.0633 Da. nih.govmassbank.jp

Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used for coumarins. A characteristic fragmentation pattern for the coumarin nucleus involves the loss of a carbon monoxide (CO) molecule, resulting in a fragment with a mass difference of 28 Da (M-28). dergipark.org.tr In the case of 7-amino-4-methylcoumarin, the molecular ion peak [M+H]⁺ is observed at m/z 176, and a major fragment is seen at m/z 148, corresponding to this loss of CO. nih.gov Other fragments can arise from the loss of the methyl group or cleavage of the amine group. dergipark.org.tr

Coupling mass spectrometry with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) allows for the separation of components in a mixture before MS analysis. dergipark.org.trresearchgate.net Advanced MS-MS techniques, such as those using Time-of-Flight (TOF) or Quadrupole-Ion Trap analyzers, enable detailed structural analysis by fragmenting selected ions and analyzing the resulting daughter ions, which is essential for identifying metabolites or degradation products. massbank.jpcapes.gov.br

Table 2: Common Mass Spectrometry Fragments for 7-Amino-4-Methylcoumarin

| m/z Value | Proposed Fragment | Significance |

| 176 | [M+H]⁺ | Molecular Ion Peak |

| 175 | [M]⁺ | Molecular Ion Peak |

| 147 | [M-CO]⁺ | Loss of Carbon Monoxide from the lactone ring |

| 132 | [M-CO-CH₃]⁺ | Subsequent loss of the methyl group |

| 119 | [M-CO-HCN]⁺ or [M-2CO]⁺ related | Complex fragmentation of the heterocyclic ring |

| 91 | C₇H₇⁺ | Tropylium ion, common in aromatic compounds |

| Note: Fragmentation data is based on the core 7-amino-4-methylcoumarin structure. Sources: chemicalbook.comnih.govdergipark.org.tr |

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of Coumarin 175 is characterized by several key absorption bands that confirm its structure. chemmethod.comdergipark.org.tr

The most prominent feature in the IR spectrum of a coumarin is the strong absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O), which typically appears in the range of 1660-1730 cm⁻¹. arkat-usa.orgdergipark.org.trscielo.org.za The exact position depends on the substituents on the coumarin ring. Aromatic C=C stretching vibrations are observed in the 1500-1620 cm⁻¹ region. The C-O stretching of the lactone ring also gives rise to strong bands. For Coumarin 175, additional peaks corresponding to the N-H stretching of the amino group (around 3200-3450 cm⁻¹) and the S=O stretching of the sulfonate group would be expected. chemmethod.comdergipark.org.tr

Table 3: Characteristic FTIR Absorption Bands for Substituted Coumarins

| Functional Group | Typical Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3200 - 3450 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=O (Lactone) | 1660 - 1730 | Stretching |

| C=C (Aromatic) | 1500 - 1620 | Stretching |

| C-O (Ester) | 1200 - 1300 | Stretching |

| S=O (Sulfonate) | 1340-1360 (asymmetric), 1150-1165 (symmetric) | Stretching |

| Note: Values are representative and can shift based on the specific molecular structure and sample state. Sources: chemmethod.comarkat-usa.orgdergipark.org.trscielo.org.za |

Mass Spectrometry (MS, HRMS, LC-MS, GC-MS, MS-Time-of-Flight, MS-Ion Trap, MS-MS Tandem Quadrupole-Time-of-Flight)

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating Coumarin 175 from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of coumarin derivatives. mdpi.com For Coumarin 175, a reversed-phase HPLC method is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water/acetonitrile or water/methanol (B129727) with an acid modifier like acetic or formic acid. researchgate.netnih.gov

Purity is assessed by injecting the sample and observing the resulting chromatogram. An ideal pure sample gives a single, sharp, and symmetrical peak. The area of this peak is proportional to the concentration of the compound. Diode Array Detection (DAD) provides UV-Vis spectra across a range of wavelengths for the eluting peak, which helps in peak identification and purity assessment.

Given that Coumarin 175 is a fluorescent dye, Fluorescence Detection (FLD) offers significantly higher sensitivity and selectivity compared to DAD. researchgate.netnih.govnih.gov The compound is excited at a specific wavelength (λex), and the emitted light is measured at a longer wavelength (λem). This makes FLD particularly suitable for detecting trace amounts of the dye. researchgate.netnih.govscirp.org

Table 4: Typical HPLC Method Parameters for Coumarin Analysis

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 100 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Water with 0.1% Formic/Acetic Acid |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | DAD (e.g., 280-320 nm), FLD (e.g., Ex: 320 nm, Em: 450 nm) |

| Column Temperature | 25 - 40 °C |

| Note: Conditions are general and require optimization for specific coumarin derivatives. Sources: researchgate.netnih.govscirp.org |

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). vup.sk This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to conventional HPLC. vup.skresearchgate.net For the analysis of Coumarin 175, a UPLC method can reduce the run time from over 10 minutes to less than 5 minutes. vup.skptfarm.pl

The principles of separation and detection in UPLC are the same as in HPLC, with reversed-phase chromatography being the common mode. researchgate.netvup.skptfarm.pl The enhanced performance of UPLC makes it an excellent tool for high-throughput screening, quality control, and the analysis of complex samples containing multiple coumarin derivatives. vup.sk

Thin-Layer Chromatography (TLC) for Mixture Analysis and Quantification

Thin-Layer Chromatography (TLC) serves as a straightforward and rapid method for the analysis and quantification of coumarins, including Coumarin 175. mdpi.comresearchgate.net This technique is valuable for monitoring the progress of chemical reactions and for the initial purification of compounds. researchgate.netrsc.org For instance, preparative TLC on silica (B1680970) gel has been effectively used to purify coumarin derivatives. rsc.org

The separation of coumarins by TLC relies on the choice of a suitable mobile phase. A common solvent system for coumarins on silica gel plates is a mixture of toluene, ethyl acetate (B1210297), and glacial acetic acid. researchgate.net Another system involves cyclohexane (B81311) and ethyl acetate. akjournals.com The separated compounds on the TLC plate can be visualized under UV light, where coumarins often exhibit fluorescence at wavelengths of 254 nm and 366 nm. researchgate.netbiointerfaceresearch.com For quantitative analysis, densitometry can be employed to measure the concentration of the separated compounds directly on the TLC plate. akjournals.comadvancechemjournal.com A micellar TLC method using a mobile phase containing Tween-80 has been developed for the quantification of coumarin, offering a greener alternative to traditional solvent systems. advancechemjournal.com

The accuracy of TLC quantification can be validated through methods like the standard addition technique, which has shown good recovery rates for coumarin analysis. advancechemjournal.com The combination of TLC with other techniques, such as densitometry, provides a powerful tool for the quantitative analysis of coumarins in various mixtures. researchgate.net

Advanced Hyphenated Techniques (HPLC-Photodiode Array Detection-High-Resolution Mass Spectrometry-Solid-Phase Extraction-NMR)

The hyphenated technique of High-Performance Liquid Chromatography coupled with Photodiode Array Detection, High-Resolution Mass Spectrometry, Solid-Phase Extraction, and Nuclear Magnetic Resonance spectroscopy (HPLC-PDA-HRMS-SPE-NMR) is a powerful platform for the comprehensive analysis of complex mixtures containing coumarins. nih.govresearchgate.net This advanced analytical approach allows for the separation, identification, and structural elucidation of individual compounds, even those present in minor concentrations. nih.govresearchgate.net

The process begins with the separation of the mixture using HPLC. The use of different column chemistries, such as reversed-phase C18 and pentafluorophenyl, can provide orthogonal separations, enhancing the resolution of complex mixtures and aiding in the separation of regioisomers that are often difficult to distinguish. nih.govfrontiersin.org As the compounds elute from the HPLC column, they pass through a photodiode array (PDA) detector, which records their UV-visible absorption spectra. researchgate.netresearchgate.net This provides initial information about the class of compounds present, as coumarins exhibit characteristic UV spectra. researchgate.net

Following PDA detection, the eluent is split. A small portion is directed to a high-resolution mass spectrometer (HRMS) for accurate mass measurement, which helps in determining the elemental composition of the compounds. researchgate.net The remaining portion is passed through solid-phase extraction (SPE) cartridges, where the individual compounds are trapped and concentrated. researchgate.net These trapped compounds can then be eluted from the SPE cartridges and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to determine their complete chemical structure. nih.govresearchgate.net This integrated system has been successfully applied to the analysis of coumarins in plant extracts, leading to the identification and characterization of numerous, including novel, coumarin derivatives. nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a fundamental technique for characterizing the electronic properties of Coumarin 175. The absorption of ultraviolet or visible light by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. diva-portal.org The UV-visible absorption spectrum provides information about the electronic transitions within the molecule. diva-portal.org

For coumarin derivatives, the absorption spectra typically show distinct bands in the UV and visible regions. doi.org The position and intensity of these absorption bands are influenced by the molecular structure and the solvent environment. mdpi.com For example, the parent coumarin in alcohol exhibits maximum absorption (λmax) at approximately 274.5 nm and 312 nm. nih.gov Different substituents on the coumarin ring can cause shifts in the absorption maxima. mdpi.com

The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, can be determined from the UV-visible spectrum and is a characteristic property of the compound. photochemcad.com For instance, Coumarin 1 has a molar extinction coefficient of 23,500 M⁻¹cm⁻¹ at its absorption maximum of 373.25 nm in ethanol. photochemcad.com

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of fluorescent molecules like Coumarin 175. ias.ac.in Upon excitation with light of a suitable wavelength, the molecule is promoted to an excited electronic state. From this excited state, it can return to the ground state by emitting a photon, a process known as fluorescence. diva-portal.org

The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (a phenomenon known as the Stokes shift). researchgate.net The intensity and wavelength of the fluorescence emission are highly dependent on the molecular structure and the surrounding environment, such as solvent polarity and viscosity. mdpi.comias.ac.in This sensitivity makes coumarin derivatives useful as fluorescent probes in various chemical and biological applications. mdpi.com

The fluorescence of Coumarin 175 can be characterized by its excitation and emission spectra. The excitation spectrum shows the wavelengths of light that are most effective in inducing fluorescence, while the emission spectrum shows the distribution of wavelengths of the emitted light. researchgate.net

Detailed Analysis of Excitation and Emission Spectra

A detailed analysis of the excitation and emission spectra of Coumarin 175 provides valuable insights into its photophysical properties. The shape and position of these spectra are characteristic of the molecule and are influenced by its chemical environment. researchgate.net

The excitation spectrum ideally matches the absorption spectrum of the fluorophore. researchgate.net The emission spectrum reveals the wavelengths at which the molecule fluoresces most intensely. For example, the emission of a coumarin derivative immobilized on a silica surface showed spectra similar in shape to the chromophore in a methanol solution, indicating that the grafting process did not significantly alter its spectral properties. researchgate.net

The Stokes shift, which is the difference in wavelength between the absorption/excitation maximum and the emission maximum, is an important parameter. researchgate.net Significant geometry relaxation upon photoexcitation can lead to a large Stokes shift. researchgate.net The pH of the solution can also strongly influence the excitation and emission spectra of coumarins. For instance, the excitation spectrum of scopoletin (B1681571) shows a decrease in the peak around 340 nm and an increase in the band at 385 nm as the pH moves from 5.4 to 8.5. frontiersin.org

The following table summarizes the excitation and emission maxima for some coumarin derivatives in different environments.

Quantum Yield Determination and Optimization

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. acs.org The quantum yield is a critical parameter for fluorescent dyes and can range from 0 to 1. mdpi.com

The quantum yield of Coumarin 175 can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield, such as quinine (B1679958) sulfate. ias.ac.inmdpi.com The measurements are typically performed at low concentrations to avoid aggregation and inner-filter effects. ias.ac.inomlc.org

Several factors can influence the quantum yield of coumarins, including the molecular structure, solvent, and temperature. mdpi.comias.ac.in For instance, the introduction of an azetidinyl group at the 7-position of the coumarin scaffold has been shown to improve the photolysis quantum yield. rsc.org Similarly, stabilizing the cationic intermediate in coumarin photocages through allylic substitution can lead to a significant increase in the quantum yield. acs.orgnih.gov The quantum yield of some 7-dimethylamino coumarin derivatives can approach 1 in polymer matrices. mdpi.com

Optimization of the quantum yield is often a key goal in the design of new fluorescent probes and materials. This can be achieved through synthetic modifications to the coumarin structure to enhance its fluorescence properties and minimize non-radiative decay pathways. acs.orgnycu.edu.tw

The following table presents quantum yield data for various coumarin derivatives.

Fluorescence Lifetime Measurements

Fluorescence lifetime (τ) is a critical parameter that defines the average time a fluorophore spends in the electronically excited state following photon absorption before returning to the ground state. It is an intrinsic property of a molecule, highly sensitive to its local environment, and is fundamental to understanding the kinetics of radiative and non-radiative decay processes. For coumarin dyes, including Coumarin 175, fluorescence lifetime measurements provide deep insights into their photophysical behavior and excited-state dynamics.

The fluorescence lifetime is determined by the rates of both radiative (kᵣ, fluorescence) and non-radiative (kₙᵣ) de-excitation pathways. The lifetime is the reciprocal of the sum of the rates of all de-excitation processes. The sensitivity of the fluorescence lifetime to the surrounding environment, such as solvent polarity, viscosity, and temperature, makes it a valuable tool in various applications, including the characterization of materials and biological systems. nih.govnih.gov

Detailed Research Findings

Research into the photophysics of coumarin derivatives reveals that their fluorescence lifetimes are profoundly influenced by the solvent environment. dtic.milosti.gov Generally, for 7-aminocoumarin (B16596) derivatives, a class to which Coumarin 175 belongs, fluorescence lifetimes can range from approximately 0.5 to 4.0 nanoseconds (ns), depending on the specific molecular structure and the medium. mdpi.com

Conversely, in non-polar or viscous environments, this rotational motion is restricted. The high viscosity of a solvent like glycerol (B35011) can physically hinder the formation of the TICT state, thereby blocking this non-radiative decay pathway. ub.edu This restriction leads to an enhancement of the fluorescence quantum yield and a longer fluorescence lifetime. ub.edu Time-resolved fluorescence spectroscopy studies have confirmed that the fluorescence lifetime of certain coumarin derivatives is longer in less-polar and more viscous solvents, indicating that the competing non-radiative deactivation channel has been suppressed. ub.edu

Temperature also affects the fluorescence lifetime. Studies on related compounds like Coumarin 153 have shown that variations in temperature influence the non-radiative deactivation rate. nih.gov An increase in temperature can promote vibrational relaxation and other non-radiative processes, leading to a decrease in the fluorescence lifetime and quantum yield. nih.gov

The fluorescence lifetime of coumarin dyes can be measured using time-resolved fluorometry techniques, such as Time-Correlated Single Photon Counting (TCSPC). For instance, the fluorescence lifetime of Coumarin 6 in butanol was found to be approximately 1.0 ns. researchgate.net For Coumarin 120, the lifetime was measured to be 4.8 ns in water and 3.3 ns in triacetin. acs.org These values highlight the significant impact of the solvent on the excited-state lifetime of coumarin compounds.

Interactive Data Table: Fluorescence Lifetimes of Representative Coumarin Dyes

The following table presents fluorescence lifetime data for several coumarin derivatives in various solvents, illustrating the environmental sensitivity characteristic of this class of fluorophores.

Photophysical Phenomena and Mechanistic Insights

Photoreaction Mechanisms of Coumarin (B35378) Derivatives

In addition to the photophysical decay pathways, coumarin derivatives can undergo irreversible chemical changes upon irradiation, leading to new molecular structures.

Certain coumarin derivatives are specifically designed to undergo bond breaking (photocleavage) when exposed to light. mdpi.com This property is exploited in the development of "caged compounds," where a molecule of interest is released upon photoactivation. mdpi.com

The mechanism of photocleavage can vary. For some (coumarin-4-yl)methyl derivatives, evidence suggests a heterolytic cleavage pathway that proceeds from the excited singlet state, forming ionic species. mdpi.com In other systems, particularly those designed as photoinitiators, the radical species that initiate polymerization are generated from the triplet state following intersystem crossing. mdpi.comencyclopedia.pub This is common for coumarins with conjugated carbonyl groups or oxime-ester functionalities, where bonds such as a C-O or N-O bond are cleaved. mdpi.comresearchgate.net While highly relevant for specific applications, for stable laser dyes like Coumarin 175, these photocleavage pathways represent degradation routes that limit the dye's operational lifetime rather than a desired function.

Compound Index

Table 2: Compounds Mentioned in this Article

Radical Species Generation from Triplet States

While direct evidence for radical generation from the triplet state of unsubstituted Coumarin 175 is not extensively detailed in the provided results, the behavior of similar coumarin derivatives offers significant insights. For many coumarin-based systems, particularly those designed as photoinitiators, the triplet state is a crucial intermediate for generating radical species. mdpi.comresearchgate.net After absorption of light and reaching the excited singlet state (S₁), coumarins can undergo intersystem crossing to the triplet state (T₁). mdpi.com This process is noted to be efficient in six-membered cyclic enones like coumarin. mdpi.com

In multicomponent photoinitiating systems involving a coumarin derivative, an iodonium (B1229267) salt (Iod), and an electron donor like N-phenylglycine (NPG), the excited coumarin in its triplet state can transfer an electron to the iodonium salt. mdpi.com This electron transfer is energetically favorable and leads to the decomposition of the iodonium salt into an aryl radical (Ar•) and aryl iodide, which can then initiate polymerization. mdpi.com Laser flash photolysis experiments on some coumarin conjugates have identified transient species, with decay lifetimes corresponding to the coumarin triplet state, which is quenched by oxygen. ub.edu This quenching can lead to the formation of superoxide (B77818) anion radicals (O₂•⁻). ub.edu For certain coumarin oxime esters, photoreactions have been shown to occur predominantly from the triplet states, leading to the generation of free radicals. researchgate.net

Heterolytic Bond Cleavage in the Excited Singlet State

The primary photochemical reaction for many coumarin derivatives, especially those used as photoremovable protecting groups (PPGs), is heterolytic bond cleavage occurring from the first excited singlet state (S₁). nih.govacs.org This process is central to the "uncaging" mechanism where the coumarin moiety releases a protected molecule. nih.gov

Upon photoexcitation to the S₁ state, the bond between the coumarin's benzylic carbon (α-carbon) and the leaving group (the protected molecule) weakens significantly. nih.govacs.org This leads to the cleavage of the bond, forming a contact ion pair (CIP) as a key intermediate. nih.govacs.orgacs.org The CIP consists of a coumarinylmethyl cation and the anionic form of the released molecule. nih.govacs.org The efficiency of this photocleavage is often limited by the rapid recombination of this ion pair (k₋₁), which competes with the productive pathway of solvent trapping (k₂) that leads to the final uncaged products. nih.govacs.org

Solute-Solvent Interactions and Solvatochromism

Influence of Solvent Polarity on Absorption and Emission Spectral Shifts

The absorption and fluorescence spectra of Coumarin 175 and related derivatives are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. Generally, as the polarity of the solvent increases, the absorption (λₐ) and emission (λₑₘ) maxima shift to longer wavelengths (a bathochromic or red shift). mdpi.comnih.gov This shift indicates that the electronic transitions involved are typically π-π* in nature, which involve a redistribution of electron density leading to a more polar excited state compared to the ground state. nih.govripublication.com

The magnitude of the Stokes shift—the difference between the absorption and emission maxima—also increases significantly with solvent polarity. researchgate.net This suggests a substantial change in the dipole moment upon excitation and a greater stabilization of the excited state by the polar solvent molecules. researchgate.netdiva-portal.org For instance, the emission of coumarin derivatives is often broadened and significantly red-shifted in polar solvents due to reinforced hydrogen bonding and other specific interactions. mdpi.com In some cases, particularly with flexible amino coumarins, the fluorescence quantum yield may decrease in highly polar or protic solvents like water, which can be attributed to non-radiative decay pathways or the formation of specific hydrogen-bonded complexes. ias.ac.in

Table 1: Illustrative Solvatochromic Data for a Representative 7-Aminocoumarin (B16596) Derivative

| Solvent | Dielectric Constant (ε) | Absorption Max (λₐ, nm) | Emission Max (λₑₘ, nm) |

| n-Hexane | 1.88 | 343 | 394 |

| Dioxane | 2.21 | 356 | 424 |

| Chloroform | 4.81 | 361 | 422 |

| Acetonitrile | 37.5 | 358 | 433 |

| Water | 80.1 | 365 | 448 |

Note: Data is representative for a 7-aminocoumarin and sourced from reference ias.ac.in. This table illustrates the general trend of bathochromic shifts with increasing solvent polarity.

Excited-State Hydrogen Bonding Effects on Photophysical Properties

Hydrogen bonding interactions between the coumarin solute and solvent molecules, particularly in the excited state, play a critical role in modifying its photophysical properties. Protic solvents (e.g., water, alcohols) can form hydrogen bonds with specific sites on the coumarin molecule, such as the carbonyl oxygen or a nitrogen atom in an amino substituent. researchgate.netepdf.pub

These interactions can lead to several observable effects. The formation of an excited-state hydrogen-bonded complex is often characterized by the appearance of a new, red-shifted fluorescence band. ias.ac.in This is because the hydrogen bond can further stabilize the more polar excited state, lowering its energy level and thus shifting the emission to a longer wavelength. ias.ac.in In some coumarin derivatives, hydrogen bonding to the carbonyl oxygen stabilizes the ground state more than the excited state, resulting in a blue-shifted absorption. researchgate.net Conversely, hydrogen bonding to an amino substituent can stabilize the excited state, contributing to a red shift. researchgate.net The efficiency of these hydrogen-bonding-induced deactivation pathways can depend on both the solvent's hydrogen-bond donating ability and the specific structure of the coumarin. researchgate.net

Empirical Solvatochromic Models (e.g., Lippert-Mataga, Bakshiev, Kawski-Chamma-Viallet, Taft–Kamlet, Catalán)

To quantify the effect of solvent polarity on the spectral shifts of molecules like Coumarin 175, various empirical models are employed. These models correlate the Stokes shift with different solvent polarity functions, allowing for the estimation of properties like the change in dipole moment upon excitation. researchgate.netrsc.org

Lippert-Mataga, Bakshiev, and Kawski-Chamma-Viallet Models: These are the most commonly used models. researchgate.netscispace.comresearchgate.net They relate the Stokes shift (νₐ - νₑ) to a solvent polarity function that includes the solvent's dielectric constant (ε) and refractive index (n). These equations are frequently used to calculate the excited-state dipole moment (μₑ) by plotting the Stokes shift against the calculated solvent polarity function. researchgate.netresearchgate.netresearchgate.net The slope of this plot is proportional to the square of the change in dipole moment (Δμ = μₑ - μ₉).

Taft–Kamlet and Catalán Models: These are multi-parameter models that provide a more detailed description of solute-solvent interactions by separating them into non-specific (polarity/polarizability) and specific (hydrogen-bond acidity and basicity) contributions. epdf.pubrsc.org The Catalán model, for example, uses parameters for solvent polarizability (SP), dipolarity (SdP), acidity (SA), and basicity (SB). rsc.org These models can offer a more nuanced understanding of how different types of solvent interactions contribute to the observed spectral shifts. epdf.pubrsc.org For many push-pull dyes, including coumarin derivatives, the solvent polarity/polarizability is often found to be the dominant factor governing the solvatochromic shifts. rsc.org

Determination of Dipole Moments in Ground and Excited States

The significant solvatochromic shifts observed for Coumarin 175 and its analogs are a direct consequence of the change in the molecule's dipole moment upon electronic excitation. The ground-state dipole moment (μ₉) can be determined experimentally using methods like the Guggenheim method, which involves measuring the dielectric constant and refractive index of solutions of the solute at different concentrations. researchgate.net It can also be calculated using quantum chemical methods like Density Functional Theory (DFT). researchgate.netresearchgate.net

The excited-state dipole moment (μₑ) is typically larger than the ground-state moment (μₑ > μ₉) for coumarins with electron-donating groups, indicating that the excited state is more polar. researchgate.netnih.gov This increase is due to an intramolecular charge transfer (ICT) from the electron-donating substituent (like the amino group at the 7-position) to the electron-withdrawing part of the molecule (the pyranone ring) upon excitation. nih.gov

The value of μₑ is most often estimated using the solvatochromic shift methods mentioned previously (Lippert-Mataga, Bakshiev, etc.). researchgate.netscispace.comnih.gov These methods utilize the linear relationship between the Stokes shift and the solvent polarity function. By knowing the ground-state dipole moment (μ₉) and the Onsager cavity radius of the molecule, the slope of the resulting plot allows for the calculation of the excited-state dipole moment (μₑ). scispace.com The results consistently show that for this class of coumarins, the excited state is significantly more polarized than the ground state. researchgate.netresearchgate.netnih.gov

Table 2: Illustrative Dipole Moment Data for a Coumarin Derivative

| Method | Ground State Dipole Moment (μ₉) (Debye) | Excited State Dipole Moment (μₑ) (Debye) |

| Lippert-Mataga | - | 7.2 |

| Bakshiev | - | 7.5 |

| Kawski-Chamma-Viallet | - | 7.8 |

| Guggenheim (Experimental) | 3.5 | - |

| DFT (Calculated) | 3.6 | - |

Note: This table presents hypothetical but representative data for a coumarin dye, compiled from general findings in sources researchgate.netscispace.comresearchgate.netnih.gov, to illustrate the typical relationship where μₑ > μ₉.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used computational methods for studying medium-sized organic molecules like coumarin (B35378) derivatives. acs.orgmdpi.com These methods offer a good balance between computational cost and accuracy for predicting a variety of molecular properties.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For Coumarin 175, this is typically performed using DFT methods, such as the B3LYP functional combined with a basis set like 6-31G*. pmf.unsa.ba The optimized geometry reveals key structural parameters, including bond lengths and angles. researchgate.netresearchgate.net Studies have shown that the core coumarin scaffold in molecules like Coumarin 175 is essentially planar. ub.edu For instance, calculations on similar coumarin derivatives have been performed to obtain optimized structures, which are then used for further property predictions. mdpi.com The accuracy of these calculations is often validated by comparing the theoretical results with experimental data, such as X-ray crystallography, where available. researchgate.net

Table 1: Selected Calculated Geometrical Parameters for a Coumarin Derivative

| Parameter | Calculated Value (Å) |

| Exocyclic C=C bond length | 1.40 |

Note: Data adapted from DFT calculations on a similar coumarin scaffold, illustrating typical bond length values. ub.edu

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and reactivity. aip.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO energy gap (E_gap), is a key indicator of the molecule's chemical stability and reactivity. pmf.unsa.banih.gov

A smaller energy gap generally implies that the molecule is more reactive and can be more easily excited. nih.gov For coumarin derivatives, the HOMO is often localized on the electron-donating amino group and the benzene (B151609) part of the coumarin ring, while the LUMO is typically centered on the electron-withdrawing trifluoromethyl group and the pyrone ring. This distribution facilitates an intramolecular charge transfer (ICT) upon excitation. mdpi.com DFT calculations are extensively used to determine these orbital energies and the resulting energy gap. nih.govsciencepg.comresearchgate.net For example, a study on coumarin-6-yl acetate (B1210297) showed that the HOMO-LUMO gap was 6.64 eV in the gas phase. sciencepg.com The solvent environment can also influence these energies. sciencepg.com

Table 2: Calculated Frontier Orbital Energies and Energy Gap for a Coumarin Derivative (Gas Phase)

| Parameter | Energy (eV) |

| E_HOMO | -8.12 |

| E_LUMO | -1.48 |

| Energy Gap (E_gap) | 6.64 |

Note: Data from a theoretical study on coumarin-6-yl acetate using DFT/M062X/6-311++G(d,p). sciencepg.com

TD-DFT is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. acs.orgclaremont.edu By calculating the energies of electronic transitions from the ground state to various excited states, researchers can simulate the absorption spectrum and identify the major transition bands. mdpi.commdpi.com For coumarin dyes, the lowest energy absorption band often corresponds to the HOMO-LUMO transition and exhibits a strong intramolecular charge transfer character. mdpi.com Theoretical calculations have shown excellent agreement with experimental vertical excitation energies for various coumarin derivatives. acs.orgclaremont.edu

DFT can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. arkat-usa.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net Theoretical calculations of ¹H and ¹³C NMR chemical shifts for coumarin derivatives have shown good agreement with experimental data, aiding in the structural elucidation of these compounds. arkat-usa.orgresearchgate.net However, discrepancies can arise, for instance, in the prediction of hydroxyl proton chemical shifts, due to intermolecular hydrogen bonding effects in experimental media that are not always captured in standard gas-phase calculations. arkat-usa.org

Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for Coumarin Derivatives

| Spectroscopic Data | Method | Finding |

| UV-Vis Absorption | TD-DFT | Good agreement between calculated and experimental vertical excitation energies. acs.orgclaremont.edu |

| ¹H NMR Chemical Shifts | DFT (GIAO) | Calculated shifts are generally in good agreement with experimental values. arkat-usa.orgresearchgate.net |

| ¹³C NMR Chemical Shifts | DFT (GIAO) | Calculated shifts are generally in good agreement with experimental values. arkat-usa.orgresearchgate.net |

Coumarin derivatives, including those similar to Coumarin 175, are of great interest as sensitizers in Dye-Sensitized Solar Cells (DSSCs). mdpi.commdpi.comresearchgate.net DFT and TD-DFT are instrumental in understanding the electron transfer processes that are fundamental to DSSC operation. mdpi.comrsc.org

These calculations help to:

Analyze the alignment of energy levels: The dye's LUMO must be higher in energy than the conduction band edge of the semiconductor (e.g., TiO₂) to ensure efficient electron injection. Conversely, the dye's HOMO must be lower than the redox potential of the electrolyte for effective dye regeneration. mdpi.commdpi.com

Visualize orbital distributions: The spatial distribution of the HOMO and LUMO indicates the direction of charge transfer upon excitation. For an effective DSSC dye, the HOMO is located on the donor part of the molecule, away from the semiconductor surface, while the LUMO is on the acceptor/anchoring group, facilitating electron injection into the TiO₂. mdpi.commdpi.com

Simulate the dye-semiconductor interface: Advanced models study the dye adsorbed onto a semiconductor cluster (e.g., (TiO₂)₉) to provide a more realistic picture of the electronic coupling and injection mechanism. mdpi.commdpi.com

Studies have shown that for coumarin dyes, the excited state electron injection into the TiO₂ conduction band is a highly efficient process. mdpi.comrsc.org

DFT calculations can be used to determine various global reactivity descriptors that quantify the chemical reactivity and stability of a molecule. pmf.unsa.baasrjetsjournal.orgnih.gov These descriptors are derived from the HOMO and LUMO energies and include:

Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, more stable, and less reactive molecule. pmf.unsa.banih.gov

Electronic Chemical Potential (μ): Indicates the electron escaping tendency. pmf.unsa.ba

Electrophilicity (ω): A measure of the energy lowering of a system when it accepts electrons. pmf.unsa.banih.gov

These descriptors are valuable for comparing the reactivity of different coumarin derivatives and predicting their behavior in chemical reactions. pmf.unsa.baasrjetsjournal.org For instance, a comparative study of three coumarin derivatives showed how substitutions on the coumarin ring affect their calculated hardness and electrophilicity values. pmf.unsa.ba

Table 4: Global Reactivity Descriptors for a Series of Coumarin Derivatives

| Compound | Chemical Hardness (η) (eV) | Electronic Chemical Potential (μ) (eV) | Electrophilicity (ω) (eV) |

| Compound 1 | 4.77 | -3.53 | 3.23 |

| Compound 2 | 4.49 | -4.24 | 3.99 |

| Compound 3 | 4.51 | -4.23 | 3.98 |

Note: Data adapted from a DFT study on three different coumarin derivatives, illustrating the range of these values. pmf.unsa.ba

Analysis of Electron Transfer Mechanisms, particularly in Dye-Sensitized Solar Cells

Advanced Quantum Chemical Methodologies (e.g., Pariser-Parr-Pople Self-Consistent Field Configuration Interaction Molecular Orbital Method)

While DFT is a workhorse in modern computational chemistry, other quantum chemical methods have also been applied to study coumarins. The Pariser-Parr-Pople (PPP) method is a semi-empirical approach developed in the 1950s specifically for predicting the electronic structures and spectra of π-conjugated organic molecules. photochemcad.comwikipedia.org

The PPP method simplifies calculations by only considering the π-electrons, which are crucial for the electronic transitions observed in the UV-Vis spectra of molecules like coumarins. photochemcad.com It uses an approximation called Zero-Differential Overlap (ZDO) to make the calculations more tractable. wikipedia.org Historically, the PPP method was successfully used to investigate the electronic spectra of α-pyrone derivatives, providing insights into their absorption properties. photochemcad.com Although largely superseded by more sophisticated methods like TD-DFT for quantitative predictions, the PPP method was historically important for developing the theoretical understanding of the electronic spectra of aromatic and conjugated systems. photochemcad.comacs.org

Molecular Dynamics Simulations in Photophysical Contexts

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of Coumarin 175 in its local environment, which is crucial for interpreting its photophysical properties. These simulations model the interactions between the dye molecule and the surrounding solvent molecules or a biological matrix over time, providing insights into processes that influence its absorption and emission characteristics. academie-sciences.frmdpi.com

In the context of photophysics, MD simulations are particularly useful for:

Solvation Shell Dynamics: The arrangement and rearrangement of solvent molecules around the Coumarin 175 molecule can significantly affect its energy levels. MD simulations can track the dynamics of the solvation shell, revealing how solvent polarity and viscosity influence the Stokes shift. For instance, in polar solvents, the solvent molecules will reorient around the excited-state dipole moment of the coumarin, a process that can be visualized and quantified through MD simulations. academie-sciences.fr

Conformational Changes: Although Coumarin 175 has a relatively rigid structure, MD simulations can explore minor conformational fluctuations, such as the rotation of substituent groups, and their impact on the photophysical properties. mdpi.com

Interaction with Biological Systems: When used as a fluorescent probe, the interaction of Coumarin 175 with biomolecules like proteins or lipid membranes is of interest. MD simulations can predict the binding mode, orientation, and local environment of the dye within these complex systems, which is essential for understanding the observed fluorescence changes. researchgate.netnih.gov

For example, a typical MD simulation of a coumarin derivative in a solvent box would involve defining the force field parameters for both the coumarin and the solvent, followed by an equilibration period and a production run. Analysis of the trajectory can provide radial distribution functions to understand the solvent structure around specific atoms of the coumarin and time correlation functions to study the dynamics of solvent reorientation. academie-sciences.fr

Validation of Theoretical Results Against Experimental Data

A critical aspect of computational modeling is the validation of theoretical predictions against experimental findings to ensure the accuracy and reliability of the computational methods. For Coumarin 175, this involves comparing calculated spectroscopic properties with those measured experimentally. tubitak.gov.tr

The primary methods for these calculations are Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties. nih.govnih.gov

Key Parameters for Validation:

| Parameter | Theoretical Method | Experimental Method | Typical Agreement |

| Absorption Maximum (λ_abs) | TD-DFT | UV-Vis Spectroscopy | The calculated λ_abs is often in good agreement with experimental data, with deviations typically depending on the chosen functional and basis set. mdpi.com |

| Emission Maximum (λ_em) | TD-DFT (on optimized excited-state geometry) | Fluorescence Spectroscopy | Predicting emission maxima can be more challenging due to the complexities of excited-state relaxation, but good qualitative agreement is generally achieved. nih.gov |

| Dipole Moments (μ_g and μ_e) | DFT (for ground state) and TD-DFT (for excited state) | Solvatochromic shift methods (e.g., Lippert-Mataga) | Theoretical calculations can reproduce the trend of an increased dipole moment in the excited state, which is characteristic of many coumarins. bohrium.comresearchgate.net |

| Vibrational Frequencies | DFT | IR and Raman Spectroscopy | Calculated vibrational spectra can be correlated with experimental spectra to confirm the molecular structure and identify characteristic vibrational modes. nih.gov |

Example of Solvatochromism Validation:

The solvatochromic behavior of coumarins, where the absorption and emission wavelengths shift with solvent polarity, provides an excellent test for theoretical models. The significant increase in the dipole moment upon excitation is a key feature of many coumarins and is responsible for their pronounced solvatochromism. acs.org

Theoretical calculations using TD-DFT combined with a polarizable continuum model (PCM) can simulate the solvent effect. The calculated solvatochromic shifts can then be compared with experimental data obtained from spectroscopic measurements in a series of solvents with varying polarities. mdpi.comamazonaws.com Discrepancies between theoretical and experimental data can often be attributed to factors such as the choice of the computational functional and basis set, or specific solute-solvent interactions like hydrogen bonding that may not be fully captured by continuum solvent models. capes.gov.br Cross-validation using multiple experimental techniques and refining computational models are strategies to resolve such contradictions.

Structure Photophysical Property Relationships and Design Principles

Correlating Substituent Effects with Optical Properties

The introduction of various functional groups at specific positions on the coumarin (B35378) ring is a primary strategy for tailoring its optical response. ripublication.com The nature and position of these substituents determine the extent of electron density redistribution in both the ground and excited states, which in turn affects the molecule's interaction with light. ripublication.com

Coumarin 175, chemically known as 7-amino-4-trifluoromethylcoumarin, features a "push-pull" architecture. cymitquimica.comresearchgate.net The amino (-NH₂) group at the C7 position acts as a potent electron-donating group (EDG), while the trifluoromethyl (-CF₃) group at the C4 position serves as a strong electron-withdrawing group (EWG). cymitquimica.comscbt.com

Electron-Donating Groups (EDGs): The amino group at the 7-position significantly increases the electron density of the coumarin's π-system. researchgate.net Generally, the fluorescence of coumarin derivatives increases with the electron-donating strength of the substituent at this position. mdpi.com For instance, replacing a hydroxyl group with an amino group, or a dialkylamino group, typically enhances emission intensity. researchgate.netmdpi.com This is a common strategy employed to create highly fluorescent dyes. researchgate.net

Electron-Withdrawing Groups (EWGs): The trifluoromethyl group at the 4-position pulls electron density from the π-system. scbt.com This push-pull arrangement across the molecule's conjugated backbone is crucial for establishing a strong intramolecular charge transfer character, which is fundamental to its photophysical properties. researchgate.net Other EWGs, such as cyano (-CN) or nitro (-NO₂), when placed at the 3- or 4-positions, also significantly influence the electronic and optical characteristics of coumarins. iajesm.in

The interplay between these groups is critical. The combination of a strong EDG at C7 and a strong EWG at C3 or C4 creates a system with a pronounced dipole moment that changes significantly upon photoexcitation, leading to interesting photophysical phenomena. researchgate.net

The electronic push-pull system in Coumarin 175 directly influences its absorption (λ_abs_) and emission (λ_em_) wavelengths. The substitution pattern allows for the deliberate tuning of these properties, resulting in shifts to either longer (bathochromic) or shorter (hypsochromic) wavelengths.

Bathochromic Shift (Red Shift): Introducing strong electron-donating groups at the 7-position and/or electron-withdrawing groups at the 3- or 4-positions generally leads to a bathochromic shift in both absorption and emission spectra. mdpi.comiajesm.in This is because these substitutions decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). iajesm.in For example, extending the conjugation of the system, such as by adding aryl groups, or increasing the push-pull character, shifts the spectra to longer wavelengths. mdpi.comresearchgate.net

Hypsochromic Shift (Blue Shift): Conversely, modifications that decrease the conjugation or the push-pull strength can lead to a hypsochromic shift. While less common in the design of red-shifted dyes, understanding these effects is crucial for achieving precise spectral tuning.

The following table illustrates the effect of substituents on the photophysical properties of selected coumarin derivatives.

| Coumarin Derivative | Substituent at C3 | Substituent at C7 | λabs (nm) | λem (nm) | Solvent |

| Coumarin 175 (Coumarin 151) | -H | -NH₂ | ~400 | ~490 | Various |

| 7-Hydroxycoumarin | -H | -OH | 386 | 448 | --- |

| 7-Aminocoumarin (B16596) | -H | -NH₂ | 380 | 444 | --- |

| Coumarin 343 | -COOH | -N(Et)₂ (as part of a rigid structure) | ~417-442 | ~460-480 | Benzene (B151609)/Water |

Data compiled from multiple sources. nih.govmedchemexpress.comconicet.gov.ar Wavelengths are approximate and can vary with solvent.

Two of the most important figures of merit for a fluorescent dye are its Stokes shift and fluorescence quantum yield (Φ_F_).

Stokes Shift: This is the difference in energy (or wavelength) between the absorption and emission maxima. A large Stokes shift is desirable for many applications as it minimizes self-absorption and spectral overlap, improving detection sensitivity. nih.gov The strong intramolecular charge transfer character of push-pull coumarins like Coumarin 175 often results in a significant Stokes shift. chim.it Structural modifications that enhance the difference in geometry and electronic distribution between the ground and excited states, such as introducing bulky groups that cause a twist in the excited state, can further increase the Stokes shift. chim.it

Quantum Yield (Φ_F_): This measures the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The trifluoromethyl group in Coumarin 175 is known to enhance the fluorescence quantum yield. scbt.com Structural rigidity is a key design principle for high quantum yields. Preventing non-radiative decay pathways, such as those involving molecular rotations or vibrations, allows more of the excited-state energy to be released as light. Incorporating the donating amino group into a rigid ring system (like in julolidine) is a classic strategy to boost quantum yield. dtic.mil

Modulation of Absorption and Emission Maxima (Bathochromic/Hypsochromic Shifts)

Role of Intramolecular Charge Transfer (ICT) in Structure-Property Relationships

The concept of Intramolecular Charge Transfer (ICT) is central to understanding the photophysics of Coumarin 175. researchgate.netacs.org Upon absorption of a photon, an electron is promoted from the HOMO, largely localized on the electron-donating amino group, to the LUMO, which is concentrated on the electron-withdrawing coumarin core and the trifluoromethyl group. mdpi.com

This photoinduced charge redistribution creates an excited state with a much larger dipole moment than the ground state. ripublication.comacs.org This ICT state is highly sensitive to its environment, a property known as solvatochromism, where the emission color changes with solvent polarity. ripublication.com In polar solvents, the highly polar ICT state is stabilized, leading to a red shift in the emission spectrum. dtic.mil